molecular formula C23H19N3O4S B3006245 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 1207033-72-4

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B3006245
CAS RN: 1207033-72-4
M. Wt: 433.48
InChI Key: ZIDBMRMVTSNKTC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxazolone ring, a thiophene ring, and a tetrahydroquinoline ring. These groups are common in many biologically active compounds and are often used in drug design .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings. The oxazolone and thiophene rings are aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazolone and thiophene rings. These groups can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the oxazolone and thiophene rings could increase the compound’s stability and affect its solubility .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Docking Studies

A comprehensive structural and vibrational study was conducted on a structurally similar compound, focusing on vibrational spectroscopy through FT-IR and FT-Raman analyses. Theoretical values derived from DFT calculations showed good agreement with experimental values. This research explored molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties. The study also included natural bond orbital analysis, indicating significant intermolecular charge transfer within the molecule. Notably, molecular docking results revealed that the compound might exhibit inhibitory activity against the BRCA2 complex, with a binding affinity value of −7.6 kcal/mol, suggesting potential antitumor applications (El-Azab et al., 2016).

Antitumor Activity and Molecular Docking of Quinazolinone Analogues

Another study designed and synthesized 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. The results demonstrated significant broad-spectrum antitumor activity, with certain compounds showing 1.5–3.0-fold greater potency compared to the positive control, 5-FU. Molecular docking revealed that some compounds exhibited similar binding modes to known inhibitors, indicating potential for the development of novel antitumor agents (Al-Suwaidan et al., 2016).

Antimicrobial Evaluation of Tetrahydroquinazoline Derivatives

Research focused on the synthesis and antimicrobial evaluation of tetrahydroquinazoline derivatives demonstrated good to moderate antimicrobial activity against various bacterial and fungal strains. This study highlights the potential of such compounds in developing new antimicrobial agents (Bhatt et al., 2015).

Analgesic and Anti-inflammatory Activities

A variety of novel quinazolinyl acetamides were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among them, specific compounds showed potent analgesic and anti-inflammatory activities, indicating their potential as safer alternatives to existing drugs due to their mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Synthesis and Antimicrobial Activity of Triazole Derivatives

N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4yl)-5-thio)acetamido-1,2,4-triazoles were synthesized and evaluated for their antibacterial activity against various strains. The structural and antimicrobial studies indicate these compounds as potential candidates for further antibacterial agent development (Singh et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many oxazolone and thiophene-containing compounds have biological activity and are used in drug design .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses in drug design, given the presence of the oxazolone and thiophene rings which are common in many biologically active compounds .

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c27-21(14-26-18-6-1-2-7-19(18)30-23(26)29)24-16-9-10-17-15(13-16)5-3-11-25(17)22(28)20-8-4-12-31-20/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDBMRMVTSNKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CN3C4=CC=CC=C4OC3=O)N(C1)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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